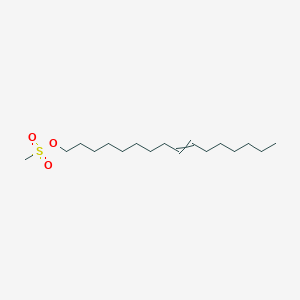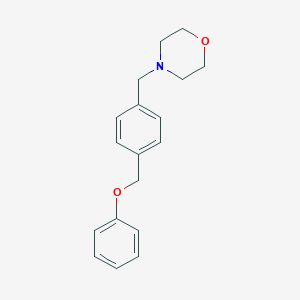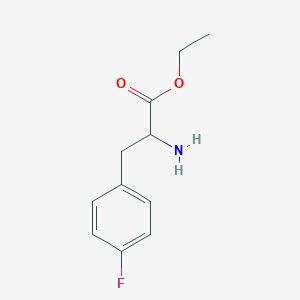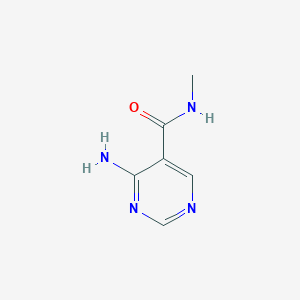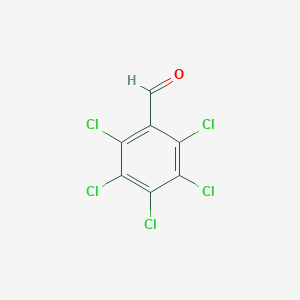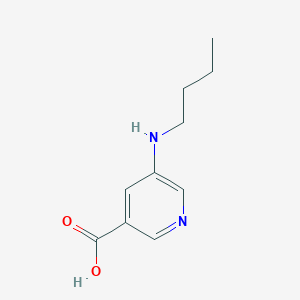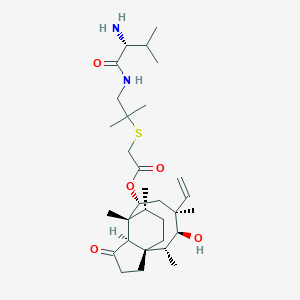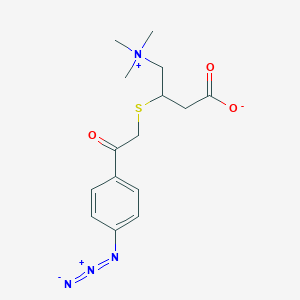
4-Azidophenacetylthiocarnitine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azidophenacetylthiocarnitine, commonly known as 4-APT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a derivative of L-carnitine, a naturally occurring amino acid that plays a crucial role in energy metabolism. 4-APT is synthesized by adding an azido group to the phenacetyl moiety of L-carnitine, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of 4-APT involves the covalent modification of proteins through the formation of a photoadduct. The azido group in 4-APT is activated by UV light, which results in the formation of a highly reactive nitrene intermediate. This intermediate can then react with nearby proteins, forming a covalent bond and modifying their function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-APT depend on the specific protein that is being modified. However, in general, the covalent modification of proteins can alter their function, localization, and stability. This can lead to changes in various biological processes such as signal transduction, gene expression, and metabolism.
実験室実験の利点と制限
One of the main advantages of using 4-APT in lab experiments is its specificity. The covalent modification of proteins only occurs in the presence of UV light, allowing researchers to selectively modify specific proteins. Additionally, the use of 4-APT does not require genetic modification or disruption of cellular processes, making it a valuable tool for studying various biological processes.
However, there are also limitations to using 4-APT. The covalent modification of proteins can be irreversible, making it difficult to study the effects of the modification on protein function in vivo. Additionally, the use of UV light can cause damage to cells and tissues, limiting the applicability of 4-APT in certain experimental systems.
将来の方向性
There are several future directions for the use of 4-APT in scientific research. One potential application is in the study of protein-protein interactions in complex biological systems. The specificity of 4-APT allows researchers to selectively modify specific proteins, allowing for the study of protein-protein interactions in their native environment.
Another potential application is in the study of protein localization and trafficking. The covalent modification of proteins with 4-APT can alter their localization, allowing researchers to study the mechanisms of protein trafficking and localization in living cells.
Finally, the use of 4-APT in combination with other analytical techniques such as mass spectrometry and proteomics can provide a more comprehensive understanding of protein function and regulation in complex biological systems.
In conclusion, 4-APT is a valuable tool for studying various biological processes. Its unique properties allow for the selective modification of specific proteins, making it a valuable tool for studying protein-protein interactions, protein localization, and protein function. While there are limitations to its use, the potential applications of 4-APT in scientific research are vast and exciting.
合成法
The synthesis of 4-APT involves the reaction of L-carnitine with sodium azide and phenacyl bromide. The reaction results in the formation of 4-APT, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
The unique properties of 4-APT make it a valuable tool for studying various biological processes. It is commonly used as a photoaffinity label, which allows researchers to selectively modify and study specific proteins in living cells. The azido group in 4-APT can be activated by UV light, which forms a covalent bond with nearby proteins. This allows researchers to study protein-protein interactions, protein localization, and protein function.
特性
CAS番号 |
104061-09-8 |
|---|---|
製品名 |
4-Azidophenacetylthiocarnitine |
分子式 |
C15H20N4O3S |
分子量 |
336.4 g/mol |
IUPAC名 |
3-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C15H20N4O3S/c1-19(2,3)9-13(8-15(21)22)23-10-14(20)11-4-6-12(7-5-11)17-18-16/h4-7,13H,8-10H2,1-3H3 |
InChIキー |
DTJOXIFZJQVZPU-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])SCC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
正規SMILES |
C[N+](C)(C)CC(CC(=O)[O-])SCC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
同義語 |
4-azidophenacetylthiocarnitine PAP-TC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




